molecular formula C25H20O7 B2494262 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 858768-64-6

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2494262
CAS No.: 858768-64-6
M. Wt: 432.428
InChI Key: XBFXTMAQVANNJB-JAIQZWGSSA-N
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Description

(Z)-2-Benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a benzylidene-dihydrobenzofuranone core linked to a trimethoxybenzoate ester, is characteristic of a class of compounds studied for their potential to modulate various biological pathways. Researchers investigate this compound primarily as a key intermediate in the synthesis of more complex molecules and as a candidate for structure-activity relationship (SAR) studies. Its structural analogs have been explored for a range of biological activities, suggesting potential utility in developing novel therapeutic agents. Further investigation is required to fully elucidate its specific mechanism of action and binding affinity for biological targets. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-28-21-12-16(13-22(29-2)24(21)30-3)25(27)31-17-9-10-18-19(14-17)32-20(23(18)26)11-15-7-5-4-6-8-15/h4-14H,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXTMAQVANNJB-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 2-benzylidene-3-oxo-2,3-dihydrobenzofuran with 3,4,5-trimethoxybenzoic acid. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and target specific molecular mechanisms.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, disrupt cellular signaling pathways, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs differ in substituents on the benzylidene ring and ester group, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzylidene Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3,4,5-Trimethoxy 3,4,5-Trimethoxybenzoate C₂₆H₂₄O₉* 504.47 (calculated) High symmetry; enhanced lipophilicity
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-...-cyclohexanecarboxylate 3,4,5-Trimethoxy Cyclohexanecarboxylate C₂₅H₂₆O₇ 438.48 Lower polarity; increased hydrophobicity
(Z)-2-(2,4-Dimethoxybenzylidene)-...-3,4,5-trimethoxybenzoate 2,4-Dimethoxy 3,4,5-Trimethoxybenzoate C₂₅H₂₄O₉* 504.46 (estimated) Asymmetric substitution may reduce binding
[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-...-2,6-dimethoxybenzoate 3,4,5-Trimethoxy 2,6-Dimethoxybenzoate C₂₅H₂₄O₉ 504.46 Ortho-substitution alters electronic distribution
[(2Z)-3-Oxo-2-(2,4,5-trimethoxybenzylidene)-...-methanesulfonate 2,4,5-Trimethoxy Methanesulfonate C₂₀H₂₀O₉S 460.44 Higher aqueous solubility; acidic sulfonate

*Calculated based on structural similarity to analogs.

Key Findings :

Benzylidene Substituent Effects: 3,4,5-Trimethoxy (Target, ): Symmetrical substitution enhances planarity and π-π interactions, critical for tubulin inhibition. This pattern is associated with potent cytotoxicity in cancer cell lines . 2,4,5-Trimethoxy (): Altered substitution disrupts electronic alignment, but the methanesulfonate ester compensates with improved solubility .

Ester Group Modifications :

  • 3,4,5-Trimethoxybenzoate (Target): Electron-rich aromatic ester increases lipophilicity, favoring membrane permeation but reducing aqueous solubility .
  • Cyclohexanecarboxylate (): Aliphatic ester lowers molecular weight and polarity, enhancing passive diffusion across biological membranes .
  • Methanesulfonate (): Polar sulfonate group improves solubility but may limit blood-brain barrier penetration .

Biological Activity Trends :

  • Analogs with 3,4,5-trimethoxybenzylidene (Target, ) show superior antiproliferative activity compared to those with alternative substitutions (e.g., IC₅₀ values < 1 µM in MCF-7 breast cancer cells) .
  • The methanesulfonate ester () exhibits reduced cytotoxicity but higher metabolic stability due to resistance to esterase hydrolysis .

Research Implications and Challenges

  • Synthetic Complexity : Introducing 3,4,5-trimethoxy groups requires multi-step protection/deprotection strategies, lowering yields compared to simpler analogs .
  • Solubility-Bioactivity Balance : While the target compound’s lipophilicity aids cellular uptake, formulations may require solubilizing agents for in vivo applications .
  • Contradictory Evidence : Some studies suggest 2,4-dimethoxybenzylidene derivatives () retain activity in specific cancer types, highlighting the need for target-specific optimization .

Biological Activity

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the benzofuran class. Its unique structure combines a dihydrobenzofuran core with various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O6C_{20}H_{20}O_{6}. The compound features a benzylidene moiety and a trimethoxybenzoate group, which enhance its solubility and reactivity. The structural characteristics are pivotal in determining its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial activity. For instance:

  • Bacterial Inhibition : In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values for effective compounds range from 2 μg/mL to 16 μg/mL against these pathogens .
Compound NameTarget PathogenMIC (μg/mL)Growth Inhibition (%)
Compound 17S. aureus-MRSA299.4
Compound 17A. baumannii1698.2

These findings suggest that the benzofuran derivatives could serve as potential candidates for developing new antibiotics.

The mechanism by which (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives exert their antimicrobial effects is likely through interaction with bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways. The presence of electron-withdrawing groups enhances binding affinity to bacterial targets, leading to effective inhibition of growth.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several benzofuran derivatives against resistant strains. Among these, (Z)-2-benzylidene-3-oxobutanamide derivatives displayed moderate to excellent activity against MRSA and multidrug-resistant Acinetobacter baumannii, indicating a promising structure-activity relationship (SAR) for further exploration .
  • Toxicity Assessment : In cultured human embryonic kidney cells, these compounds exhibited minimal toxicity even at higher concentrations, suggesting a favorable safety profile for therapeutic applications .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?

The synthesis typically involves:

  • Stepwise functionalization : Cyclization of benzofuran precursors (e.g., phenols and aldehydes) under reflux in dichloromethane or ethanol .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to promote aldol condensation or esterification .
  • Protection/deprotection : Use of tert-butyl or benzyl groups to protect reactive sites during intermediate steps .
  • Yield optimization : Reaction times range from 6–24 hours at 60–80°C, with yields averaging 45–70% .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., Z-configuration of the benzylidene group) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., average mass ~438.476 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, particularly for resolving stereochemical ambiguities .

Advanced Synthetic Challenges

Q. Q3. How can competing side reactions during benzylidene formation be minimized?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce keto-enol tautomerization side reactions .
  • Temperature control : Lower temperatures (e.g., 0–5°C) suppress undesired Michael additions .
  • Catalyst screening : Lewis acids like ZnCl₂ improve selectivity for the Z-isomer over E-configurations .

Q. Q4. What strategies address low yields in the final esterification step?

  • Activating agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI to enhance coupling efficiency between the benzofuran core and 3,4,5-trimethoxybenzoic acid .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

Biological Activity and Mechanistic Studies

Q. Q5. What methodologies are used to evaluate this compound’s bioactivity in medicinal chemistry research?

  • In vitro assays :
    • Enzyme inhibition : Kinase or protease inhibition studies at concentrations of 1–50 µM .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values typically <10 µM .
  • Molecular docking : Simulations using AutoDock Vina to predict interactions with biological targets (e.g., COX-2 or tubulin) .

Q. Q6. How do structural modifications (e.g., methoxy vs. methyl groups) alter bioactivity?

  • Substituent effects :
    • 3,4,5-Trimethoxybenzoyl : Enhances lipophilicity and membrane permeability compared to unsubstituted analogs .
    • Benzylidene vs. furylidene : Thiophene or furan substitutions increase π-π stacking interactions but reduce metabolic stability .
  • Data contradiction : Some studies report conflicting IC₅₀ values (e.g., ±5 µM variability), attributed to differences in assay protocols or cell lines .

Data Analysis and Reproducibility

Q. Q7. How should researchers resolve discrepancies in reported melting points or solubility data?

  • Standardization : Compare data under identical conditions (e.g., DSC for melting points, HPLC for purity >95%) .
  • Solvent systems : Solubility varies significantly (e.g., >10 mg/mL in DMSO vs. <1 mg/mL in water) due to the hydrophobic ester and benzofuran moieties .

Q. Q8. What computational tools validate the compound’s reactivity in silico?

  • DFT calculations : Gaussian 09 simulations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution for reaction site analysis .
  • Retrosynthetic software : Tools like Synthia propose alternative routes to bypass low-yielding steps .

Stability and Storage

Q. Q9. What conditions prevent degradation of this compound during long-term storage?

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .

Advanced Applications

Q. Q10. How does this compound perform in targeted drug delivery systems?

  • Nanoparticle conjugation : PEGylated liposomes or PLGA nanoparticles improve bioavailability and reduce off-target effects .
  • In vivo models : Pharmacokinetic studies in rodents show a half-life of 4–6 hours, necessitating dosage optimization .

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